![molecular formula C10H14N2 B2513907 5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine CAS No. 2241142-44-7](/img/structure/B2513907.png)

5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

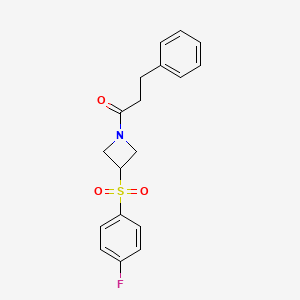

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were synthesized and their antiproliferative activity was evaluated .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

Seven-membered heterocyclic compounds, including azepine derivatives, have shown significant pharmacological and therapeutic implications. Research indicates that these compounds are synthesized through ring expansion methods involving thermal, photochemical, and microwave irradiation. Despite extensive work in synthesis, there is a gap in biological studies, suggesting a potential area for future research. The structural diversity of azepine-based compounds makes them attractive for the discovery of new therapeutic agents, with over 20 FDA-approved drugs for various diseases Kaur et al., 2021.

Heterocyclic Compound Pharmacology

The chemistry of heterocyclic compounds, including azepine and its derivatives, plays a crucial role in drug development. These compounds are integral to various therapeutic applications, such as anticonvulsants, antivirals, and anti-inflammatory drugs. The review underscores the importance of further research into the pharmacological activities of heterocyclic compounds to discover new treatments for diseases currently without cure Baranwal et al., 2022.

Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, a compound synthesized by halophilic and halotolerant microorganisms, demonstrates the potential of azepine derivatives in biotechnology and medicine. Research into the genes and enzymes involved in ectoine biosynthesis in methanotrophs provides insights into the production of this valuable compound, highlighting its applications in cosmetics and medicine Reshetnikov et al., 2011.

Therapeutic and Cosmetic Applications of Evodiamine Derivatives

Evodiamine, a component derived from azepine-based structures, showcases a broad spectrum of pharmacological activities. Its role in weight management, cancer treatment, and anti-inflammatory properties emphasizes the pharmaceutical significance of azepine derivatives. This review highlights the need for clinical studies to further explore the therapeutic potential of evodiamine and its derivatives Gavaraskar et al., 2015.

Ring Expansion Approaches

Recent developments in ring expansion of aziridines and aziridiniums, as a method for constructing pyrrolidine, piperidine, and azepine rings, demonstrate the efficiency of these approaches in synthesis. This methodology presents an attractive alternative to classical synthesis techniques, underscoring the versatility and potential of azepine derivatives in chemical synthesis Tymoshenko, 2011.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9-4-2-7-12-10(9)5-3-6-11-8/h2,4,7-8,11H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUAWFUNGIJNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCCN1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2513830.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B2513837.png)

![2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2513839.png)

![2-Spiro[2.5]octan-8-ylacetic acid](/img/structure/B2513845.png)

![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride](/img/structure/B2513846.png)